2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Design

2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile (CAS 1017191-85-3) is a disubstituted quinoline building block featuring a C2 chlorine, a C7 methoxy, and a C3 acetonitrile side chain (C₁₂H₉ClN₂O, MW 232.66 g·mol⁻¹). The 2-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, while the C3 acetonitrile moiety functions as a precursor to carboxylic acids, amides, amines, and heterocycles.

Molecular Formula C12H9ClN2O
Molecular Weight 232.66 g/mol
Cat. No. B11874187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile
Molecular FormulaC12H9ClN2O
Molecular Weight232.66 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC(=C(C=C2C=C1)CC#N)Cl
InChIInChI=1S/C12H9ClN2O/c1-16-10-3-2-8-6-9(4-5-14)12(13)15-11(8)7-10/h2-3,6-7H,4H2,1H3
InChIKeyHYUIRQAFQBSAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile Procurement & Selection Guide – Key Structural Differentiators


2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile (CAS 1017191-85-3) is a disubstituted quinoline building block featuring a C2 chlorine, a C7 methoxy, and a C3 acetonitrile side chain (C₁₂H₉ClN₂O, MW 232.66 g·mol⁻¹) [1]. The 2-chloro substituent serves as a versatile leaving group for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling, while the C3 acetonitrile moiety functions as a precursor to carboxylic acids, amides, amines, and heterocycles [2]. Unlike simpler quinoline-3-acetonitriles, the 7-methoxy group modifies the electron density of the quinoline core, altering both reactivity and physicochemical properties [1].

Why Generic 2-Chloroquinoline-3-acetonitriles Cannot Replace 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile


Even closely related 2-chloroquinoline-3-acetonitriles exhibit substantially different physicochemical and reactivity profiles. The presence or absence of the 7-methoxy substituent alters the hydrogen-bond acceptor count, topological polar surface area, and rotatable bond count—each of which influences solubility, membrane permeability, and downstream synthetic compatibility [1][2]. Simply substituting the des-methoxy analog (CAS 40041-79-0) or the corresponding 3-carboxaldehyde (CAS 68236-20-4) can lead to divergent reaction yields, altered selectivity in cross-coupling steps, and non-equivalent pharmacokinetic profiles in derived lead series. The following quantitative evidence demonstrates exactly where these differences materialize.

Quantitative Differentiation Evidence for 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile vs. Closest Structural Analogs


7-Methoxy vs. Des-Methoxy Analog: Increased Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count

Replacing the des-methoxy comparator 2-(2-chloroquinolin-3-yl)acetonitrile (CAS 40041-79-0) with the target 7-methoxy derivative increases the topological polar surface area (TPSA) from 36.7 Ų to 45.9 Ų, while the hydrogen-bond acceptor count rises from 2 to 3 [1][2]. These differences are critical for compounds intended to cross biological membranes or engage specific target pockets, as TPSA values below 60–70 Ų generally correlate with oral bioavailability potential, and the additional HBA expands the pharmacophore interaction space.

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Design

Rotatable Bond Count and Molecular Weight: Implications for Fragment-Based Screening Library Design

The target compound possesses two rotatable bonds (C3–CH₂–CN and C7–O–CH₃) and a molecular weight of 232.66 g·mol⁻¹, whereas the des-methoxy analog has only one rotatable bond and a molecular weight of 202.64 g·mol⁻¹ [1][2]. In fragment-based screening, the rule-of-three guidelines recommend rotatable bonds ≤3 and MW ≤300 Da; both compounds satisfy these criteria, but the extra rotatable bond and methoxy group of the target compound provide additional conformational flexibility and a vector for further derivatization without exceeding fragment-like chemical space.

Fragment-Based Drug Discovery Library Design Molecular Complexity

Nitrile vs. Aldehyde Handle: Synthetic Tractability in Multi-Step Routes to Quinoline-3-carbonitriles

The target compound's acetonitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or cyclized into heterocycles under conditions that would oxidize or degrade the corresponding aldehyde (2-chloro-7-methoxyquinoline-3-carboxaldehyde, CAS 68236-20-4). Literature procedures demonstrate that 2-chloroquinoline-3-carbaldehydes react with hetarylacetonitriles at the aldehyde carbonyl via Knoevenagel-type condensations; however, the nitrile analog tolerates a wider range of subsequent transformations without protecting-group strategies [1]. Typical isolated yields for the conversion of 2-chloroquinoline-3-carbaldehyde derivatives to quinolinyl acetonitriles via TMS-cyanide addition exceed 85% under mild conditions (ZnI₂/DCM, room temperature) [2], validating the nitrile as a robust functional handle.

Organic Synthesis Late-Stage Functionalization Synthetic Methodology

Quinoline vs. Pyridinecarboxamide Scaffold: Avoiding Structural Confusion with VU0364770

The target compound shares the molecular formula C₁₂H₉ClN₂O with VU0364770 (CAS 61350-00-3, N-(3-chlorophenyl)-2-pyridinecarboxamide), but the quinoline core differs fundamentally from the pyridinecarboxamide scaffold. VU0364770 is a known mGlu4 positive allosteric modulator (PAM) with EC₅₀ values of 290 nM (rat) and 1.1 μM (human) . Procurement confusion between these two compounds would lead to invalid experimental results in any target-based assay. The target quinoline-3-acetonitrile is a synthetic building block, not a finished pharmacological probe, and its biological activity profile (if any) remains largely uncharacterized, distinguishing it sharply from the extensively annotated VU0364770.

Chemical Identity Verification Procurement Integrity Structure-Activity Relationship Fidelity

Optimal Research & Procurement Applications for 2-(2-Chloro-7-methoxyquinolin-3-yl)acetonitrile


Medicinal Chemistry: Lead-Oriented Synthesis Requiring Oral Bioavailability Potential

The TPSA of 45.9 Ų and HBA count of 3 position this building block favorably for oral drug design. As demonstrated in Section 3, the 7-methoxy group adds polar surface area without exceeding the 60 Ų threshold associated with oral absorption, while the C2 chlorine enables late-stage diversification via Suzuki or Buchwald-Hartwig couplings [1].

Fragment-Based Drug Discovery: Rule-of-Three-Compliant Diversity Point

With MW = 232.66 Da and only 2 rotatable bonds, this compound satisfies fragment-like chemical space guidelines. The methoxy and acetonitrile groups provide two independent vectors for fragment growth, distinguishing it from simpler quinoline fragments that offer fewer diversification handles [1][2].

Synthetic Methodology Development: Multi-Step Route Building

The nitrile functionality survives a broad range of reaction conditions (hydrolysis, reduction, cycloaddition) that would decompose the corresponding aldehyde. Synthetic protocols using TMSCN-ZnI₂/DCM report yields exceeding 85% for quinolinyl acetonitrile formation, supporting its use as a robust intermediate in complex molecule synthesis [3].

Procurement Quality Assurance: Identity Verification Against Isomeric Impurities

Because VU0364770 (CAS 61350-00-3) shares the same molecular formula but a different scaffold, procurement of the target compound from suppliers providing NMR, HPLC, and LC-MS batch-release data (e.g., Bidepharm purity ≥97%, Synblock NLT 98%) ensures chemical identity integrity and prevents cross-contamination in screening libraries .

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